![molecular formula C20H23N7O3S B2872105 1-(5-((4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)sulfonyl)-2-methylindolin-1-yl)ethanone CAS No. 1021217-56-0](/img/structure/B2872105.png)

1-(5-((4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)sulfonyl)-2-methylindolin-1-yl)ethanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

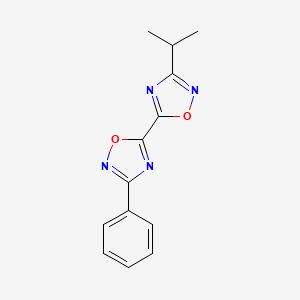

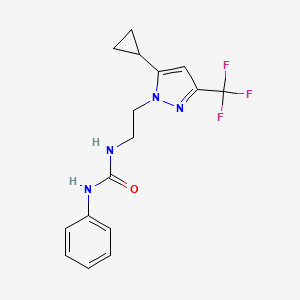

The compound is a complex organic molecule that contains several functional groups and rings, including a triazolo[4,3-b]pyridazine ring, a piperazine ring, a sulfonyl group, and an indolinone group .

Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of multiple rings and functional groups. The triazolo[4,3-b]pyridazine ring, in particular, is a fused ring system that can exist in several isomeric forms .Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, compounds with similar structures often undergo reactions typical of their functional groups, such as nucleophilic substitution reactions at the sulfonyl group or electrophilic aromatic substitution reactions at the aromatic rings .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the nature of its functional groups. For example, the presence of a sulfonyl group could make the compound more polar and increase its solubility in water .Aplicaciones Científicas De Investigación

Energetic Materials Development

The [1,2,4]triazolo[4,3-b]pyridazin moiety is a key component in the synthesis of energetic materials. These materials are crucial for various applications, including explosives, propellants, and pyrotechnics . The compound’s structure could potentially contribute to the development of new energetic materials with improved performance and stability.

Biological Activity Studies

The triazolopyridazin component is known to interact with various biological targets. This compound could be used in biological studies to explore new interactions with proteins or enzymes, potentially leading to the discovery of new biological pathways or mechanisms .

Antibacterial Agent Development

Compounds containing the triazolopyridazin group have shown antibacterial activity. This particular compound could be synthesized and tested against different bacterial strains to assess its efficacy as a new antibacterial agent .

Mecanismo De Acción

Mode of Action

The compound acts as a highly potent and selective inhibitor of ALK5 . It binds to the kinase domain of ALK5, thereby inhibiting its activity. This inhibition disrupts the TGF-β signaling pathway, leading to changes in cellular processes regulated by this pathway .

Biochemical Pathways

The TGF-β signaling pathway is the primary biochemical pathway affected by this compound. When TGF-β binds to its receptor, it activates the receptor’s kinase domain, which then phosphorylates and activates downstream SMAD proteins. These proteins translocate to the nucleus and regulate the transcription of target genes . By inhibiting ALK5, the compound prevents the activation of SMAD proteins, thereby affecting the transcription of genes regulated by the TGF-β pathway .

Pharmacokinetics

The compound exhibits good oral bioavailability, with a reported value of 51% . It also shows high systemic exposure (AUC) of 1426 ng × h/mL and a maximum plasma concentration (Cmax) of 1620 ng/mL . These properties suggest that the compound can be effectively absorbed and distributed in the body, reaching the necessary concentrations at the site of action .

Result of Action

The inhibition of ALK5 by the compound leads to the disruption of the TGF-β signaling pathway. This can result in changes in cell growth, differentiation, and apoptosis, depending on the specific cellular context . Given the role of TGF-β signaling in cancer progression and fibrosis, the compound may have potential therapeutic effects in these conditions .

Direcciones Futuras

Propiedades

IUPAC Name |

1-[2-methyl-5-[4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl]sulfonyl-2,3-dihydroindol-1-yl]ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N7O3S/c1-14-11-16-12-17(3-4-18(16)27(14)15(2)28)31(29,30)25-9-7-24(8-10-25)20-6-5-19-22-21-13-26(19)23-20/h3-6,12-14H,7-11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXGFPIWFXGRBPN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2=C(N1C(=O)C)C=CC(=C2)S(=O)(=O)N3CCN(CC3)C4=NN5C=NN=C5C=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N7O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

441.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Tert-butyl 2-(difluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-3-carboxylate](/img/structure/B2872023.png)

![N-(1-Cyano-2,2-dimethylcyclopropyl)-6-ethyl-3-propan-2-yl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B2872025.png)

![2-[1-(Oxane-2-carbonyl)azetidin-3-yl]-6-phenylpyridazin-3-one](/img/structure/B2872026.png)

![3-oxo-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine-5-carboxylic acid 1,1-dioxide](/img/structure/B2872030.png)

![2-Furaldehyde [4-(4-methylphenyl)-1,3-thiazol-2-yl]hydrazone](/img/structure/B2872032.png)

![N-(3-chloro-4-methoxyphenyl)-2-(4-oxo-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2872035.png)

![N-(3-chloro-4-methoxyphenyl)-2-[(3-ethyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2872037.png)